Azanidazole

Description

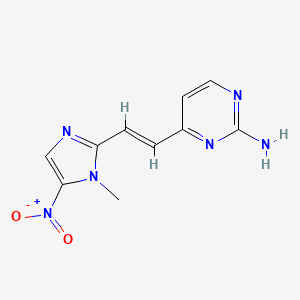

Structure

3D Structure

Properties

CAS No. |

62973-76-6 |

|---|---|

Molecular Formula |

C10H10N6O2 |

Molecular Weight |

246.23 g/mol |

IUPAC Name |

4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C10H10N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h2-6H,1H3,(H2,11,12,14)/b3-2+ |

InChI Key |

LHIALLMPKJMSIQ-NSCUHMNNSA-N |

SMILES |

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |

Isomeric SMILES |

CN1C(=CN=C1/C=C/C2=NC(=NC=C2)N)[N+](=O)[O-] |

Canonical SMILES |

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-] |

Appearance |

Solid powder |

melting_point |

233.5 °C |

Other CAS No. |

62973-76-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

azanidazole Triclose |

Origin of Product |

United States |

Foundational & Exploratory

Azanidazole's Mechanism of Action in Anaerobic Protozoa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole is a 5-nitroimidazole derivative with established efficacy against a range of anaerobic protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2][3] As with other compounds in this class, its therapeutic effect is contingent on the unique metabolic environment of these anaerobic organisms. This guide provides a detailed technical overview of the core mechanism of action of this compound, focusing on its activation, cytotoxic effects, and the cellular pathways involved. While specific quantitative data for this compound is limited in the scientific literature, its mechanism is largely understood by analogy to the extensively studied 5-nitroimidazole, metronidazole.[4][5] This document synthesizes the available information, presenting it in a structured format with quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism: Reductive Activation and Cytotoxicity

The fundamental principle behind the selective toxicity of this compound against anaerobic protozoa lies in its nature as a prodrug.[4][5] In its inert, non-reduced state, this compound can readily diffuse across the cell membranes of both the host and the parasite. However, its activation into a cytotoxic form is exclusively and efficiently carried out within the low-redox potential environment characteristic of anaerobic protozoa.[6]

The key steps in the mechanism of action are:

-

Entry into the Cell: this compound, in its inactive form, enters the protozoan cell via passive diffusion.[5]

-

Reductive Activation: Inside the anaerobic parasite, the nitro group of the this compound molecule is reduced. This critical activation step is catalyzed by specific enzymes present in the parasite's energy metabolism pathways, such as pyruvate:ferredoxin oxidoreductase (PFOR) and other nitroreductases.[5][6] These enzymes transfer electrons from reduced ferredoxin or other low-redox potential proteins to the nitro group of this compound.

-

Formation of Cytotoxic Radicals: The reduction of the nitro group results in the formation of a highly reactive nitro radical anion and other short-lived cytotoxic intermediates.[7] These reactive species are the primary effectors of the drug's toxicity.

-

Cellular Damage and Death: The generated radicals interact with and cause extensive damage to vital cellular macromolecules, most notably DNA.[4][7] This leads to DNA strand breakage, helix destabilization, and inhibition of nucleic acid synthesis, ultimately resulting in parasite cell death.[5][7]

Data Presentation: Quantitative Analysis of Nitroimidazole Activity

While specific quantitative data for this compound is sparse, the following tables summarize relevant data for 5-nitroimidazoles against common anaerobic protozoa to provide a comparative context for researchers.

Table 1: In Vitro Susceptibility of Trichomonas vaginalis to 5-Nitroimidazole Drugs

| Compound | Mean MIC (mg/L) | MIC Range for Susceptible Isolates (mg/L) | Resistance Rate (%) | Reference |

| Metronidazole | 2.25 | <2 | 11 | [1] |

| Tinidazole | 1.11 | <2 | 2 | [1] |

| Secnidazole | 1.11 | <2 | 1 | [1] |

| Ornidazole | 0.5 | <2 | 0 | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Activity of Nitroimidazoles against Entamoeba histolytica

| Compound | Mean IC50 (µM) | Reference |

| Metronidazole | 13.2 | [8] |

| Tinidazole | 12.4 | [8] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Genotoxicity of Nitroimidazole Derivatives

| Compound | Relative DNA Damage Efficiency | Reference |

| Metronidazole | > Ornidazole > Azomycin > Misonidazole > Benznidazole | [7] |

This table indicates the relative efficiency of DNA damage production upon reduction of the respective nitroimidazole.

Experimental Protocols

Detailed experimental protocols are crucial for the study of this compound's mechanism of action. Below are generalized methodologies for key experiments, which can be adapted for specific studies on this compound.

Protocol 1: In Vitro Susceptibility Testing of Anaerobic Protozoa

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic protozoa, such as Trichomonas vaginalis.

Materials:

-

Axenically cultured anaerobic protozoa (e.g., T. vaginalis isolates).

-

Appropriate culture medium (e.g., Diamond's medium for T. vaginalis).

-

This compound powder.

-

Sterile 96-well microtiter plates.

-

Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets or an anaerobic chamber).

-

Inverted microscope.

Methodology:

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the culture medium to achieve a range of desired concentrations.

-

Inoculation: Adjust the concentration of the protozoan culture to a standard density (e.g., 1 x 10^5 organisms/mL). Inoculate each well of the microtiter plate with the parasite suspension, except for the negative control wells.

-

Incubation: Incubate the microtiter plates under anaerobic conditions at the optimal temperature for the specific protozoan (e.g., 37°C for T. vaginalis) for 48 hours.

-

MIC Determination: After incubation, examine the wells using an inverted microscope to determine the lowest concentration of this compound that completely inhibits the growth of the protozoa. This concentration is the MIC.

Protocol 2: DNA Damage Assay using Single Cell Gel Electrophoresis (Comet Assay)

This protocol is designed to quantify the DNA strand breaks induced by activated this compound in protozoan cells.

Materials:

-

Protozoan cells treated with this compound.

-

Control (untreated) protozoan cells.

-

Low melting point agarose (B213101).

-

Normal melting point agarose.

-

Microscope slides.

-

Lysis solution (high salt and detergent).

-

Alkaline electrophoresis buffer.

-

Neutralization buffer.

-

DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Fluorescence microscope with appropriate filters.

-

Image analysis software.

Methodology:

-

Cell Preparation: Harvest both treated and untreated protozoan cells and resuspend them in a small volume of PBS.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to separate the fragmented DNA from the nucleus.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the "comets" (nuclei with fragmented DNA streaming towards the anode) using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the mechanism of action of this compound.

References

- 1. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Azanidazole: A Technical Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azanidazole is a nitroimidazole derivative with established antiprotozoal activity. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for effective drug design, formulation development, and predicting its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₆O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 246.23 g/mol | --INVALID-LINK--[1] |

| Melting Point | 232-235 °C | --INVALID-LINK-- |

| LogP (Computed) | -0.8 (XLogP3) | --INVALID-LINK--[1] |

| pKa (Computed) | Data not available | |

| Solubility | Soluble in DMSO. | --INVALID-LINK--[2] |

| Appearance | Solid powder | --INVALID-LINK--[2] |

| Stability | Stable for a few weeks during ordinary shipping and at 0-4°C for short-term storage (days to weeks). For long-term storage (months to years), -20°C is recommended. The compound should be stored in a dry, dark environment. | --INVALID-LINK--[2] |

Note on LogP: There are conflicting computed values for the LogP of this compound. While PubChem reports an XLogP3 value of -0.8, other sources may provide different values. Therefore, experimental determination is highly recommended for an accurate assessment of lipophilicity.

Mechanism of Action and Signaling Pathway

This compound, like other 5-nitroimidazoles, acts as a prodrug that requires reductive activation to exert its cytotoxic effects. This activation occurs preferentially in anaerobic or microaerophilic organisms, such as certain protozoa, which possess the necessary nitroreductases.

The proposed mechanism of action is as follows:

-

Cellular Uptake: this compound, being a small molecule, likely enters the target organism via passive diffusion.

-

Reductive Activation: Within the anaerobic environment of the cell, the nitro group of this compound is reduced by nitroreductases. This process involves the transfer of electrons from reduced ferredoxin or other electron transport proteins to the nitro group.

-

Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, such as a nitroso radical anion.

-

DNA Damage: These reactive intermediates can directly interact with and damage the parasite's DNA, leading to strand breaks and loss of helical structure. This disruption of DNA integrity inhibits DNA replication and repair, ultimately causing cell death.

References

An In-depth Technical Guide to the Synthesis of Azanidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Azanidazole, a nitroimidazole derivative with antiprotozoal properties. The proposed synthesis is a convergent strategy, involving the preparation of two key intermediates followed by their coupling to form the final product. This document details the necessary starting materials, experimental protocols for each step, and includes quantitative data where available from analogous reactions.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | (E)-4-(2-(1-methyl-5-nitro-1H-imidazol-2-yl)vinyl)pyrimidin-2-amine[1][2] |

| CAS Number | 62973-76-6[1][2] |

| Molecular Formula | C₁₀H₁₀N₆O₂[1][2] |

| Molecular Weight | 246.23 g/mol [1][2] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO[2] |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The overall strategy involves the preparation of two key building blocks: 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (3) and diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7) . These intermediates are then coupled via a Horner-Wadsworth-Emmons reaction to yield this compound (8).

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde (3)

This step involves the formylation of 1-methyl-5-nitro-1H-imidazole (1) using the Vilsmeier-Haack reaction[3][4][5][6][7]. The Vilsmeier reagent (2) is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Starting Materials:

-

1-Methyl-5-nitro-1H-imidazole (1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate (B1210297)

-

Ice

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (3 equivalents) in DCM to 0 °C.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF solution while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-methyl-5-nitro-1H-imidazole (1) (1 equivalent) in DCM to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium acetate.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (3).

| Intermediate | Molecular Formula | Molecular Weight | Physical State |

| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | C₅H₅N₃O₃ | 155.11 g/mol | Solid |

Step 2: Synthesis of Diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7)

This intermediate is prepared in a two-step sequence starting from 2-amino-4-methylpyrimidine (4).

The methyl group of 2-amino-4-methylpyrimidine is brominated using N-Bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator[8][9][10][11][12].

Starting Materials:

-

2-Amino-4-methylpyrimidine (4)

-

N-Bromosuccinimide (NBS) (5)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (4) (1 equivalent) in anhydrous CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-aminopyrimidine (6). This product is often used in the next step without further purification.

The brominated intermediate (6) is then reacted with triethyl phosphite (B83602) in an Arbuzov reaction to yield the desired phosphonate[13][14].

Starting Materials:

-

4-(Bromomethyl)-2-aminopyrimidine (6)

-

Triethyl phosphite

-

Toluene or other high-boiling solvent

Experimental Protocol:

-

In a flask equipped with a reflux condenser, dissolve the crude 4-(bromomethyl)-2-aminopyrimidine (6) (1 equivalent) in toluene.

-

Add triethyl phosphite (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7) can be purified by vacuum distillation or column chromatography.

| Intermediate | Molecular Formula | Molecular Weight | Physical State |

| Diethyl (2-amino-pyrimidin-4-yl)methylphosphonate | C₉H₁₆N₃O₃P | 245.22 g/mol | Oil/Solid |

Step 3: Horner-Wadsworth-Emmons Reaction for the Synthesis of this compound (8)

The final step is the coupling of the imidazole aldehyde (3) and the pyrimidine phosphonate (B1237965) (7) via a Horner-Wadsworth-Emmons reaction, which is known to predominantly form the (E)-alkene isomer[15][16][17][18].

Starting Materials:

-

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde (3)

-

Diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7)

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

Experimental Protocol:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of diethyl (2-amino-pyrimidin-4-yl)methylphosphonate (7) (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde (3) (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound (8).

| Product | Molecular Formula | Molecular Weight | Expected Yield |

| This compound | C₁₀H₁₀N₆O₂ | 246.23 g/mol | Moderate to Good |

Quantitative Data Summary

| Reaction Step | Transformation | Typical Yield Range (%) |

| 1 | Vilsmeier-Haack Formylation | 60 - 80 |

| 2a | NBS Bromination | 70 - 90 |

| 2b | Arbuzov Reaction | 70 - 95 |

| 3 | Horner-Wadsworth-Emmons Reaction | 50 - 80 |

Spectroscopic Data for this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. Expected spectral data are as follows:

-

¹H NMR: Resonances corresponding to the protons of the imidazole and pyrimidine rings, the vinyl group (with a large coupling constant for the trans-protons), and the methyl group.

-

¹³C NMR: Signals for all ten carbon atoms in the molecule, including the characteristic shifts for the carbons in the nitro-imidazole and aminopyrimidine rings, and the vinyl carbons.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound (m/z = 246.23).

This guide provides a robust and feasible pathway for the synthesis of this compound for research and development purposes. The experimental protocols are based on well-established organic chemistry transformations and can be adapted and optimized for specific laboratory conditions.

References

- 1. This compound | C10H10N6O2 | CID 6436171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. suru-chem.com [suru-chem.com]

- 10. guidechem.com [guidechem.com]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Wittig-Horner Reaction [organic-chemistry.org]

- 18. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

Azanidazole Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Nitroimidazole Antiprotozoal Agent

Introduction

Azanidazole is a 5-nitroimidazole derivative recognized for its potent antiprotozoal activity, particularly against anaerobic bacteria and protozoa.[1] Belonging to the same class as the widely-used metronidazole, this compound's mechanism of action is contingent on the chemical characteristics of its nitroimidazole core. This technical guide delves into the critical aspects of this compound's structure-activity relationship (SAR), providing a comprehensive resource for researchers, scientists, and professionals engaged in drug development. Understanding the intricate relationship between the molecular structure of this compound and its biological activity is paramount for the rational design of novel, more effective, and safer antiprotozoal agents.

The core of this compound's activity lies in its 5-nitroimidazole scaffold. The nitro group at the 5-position is a key pharmacophore, the reduction of which is essential for its cytotoxic effect.[2] This guide will explore how modifications to the substituents on the imidazole (B134444) ring and the vinyl-pyrimidine side chain influence the compound's efficacy, selectivity, and pharmacokinetic properties. While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, this document synthesizes known principles of nitroimidazole SAR to provide a predictive framework for its derivatives.

Mechanism of Action

The antimicrobial and antiprotozoal effects of this compound, like other 5-nitroimidazoles, are initiated by the reduction of its nitro group within the target anaerobic organism.[1][2] This process is crucial as the parent compound is a prodrug, which is selectively activated in environments with low redox potential, a characteristic feature of anaerobic pathogens.

The activation pathway can be summarized as follows:

-

Cellular Uptake: this compound readily diffuses into the cells of anaerobic microorganisms.

-

Reductive Activation: Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, donate electrons to the 5-nitro group of this compound. This one-electron reduction forms a highly reactive nitroso free radical.

-

DNA Damage: The generated reactive intermediates are cytotoxic and can covalently bind to and induce damage in microbial DNA, leading to strand breakage and helical structure destabilization.[1][3] This disruption of DNA integrity ultimately results in cell death.

The selectivity of this compound for anaerobic organisms stems from the fact that in aerobic cells, the nitro group, upon reduction, is rapidly re-oxidized back to its parent form in the presence of oxygen, preventing the accumulation of toxic radical species.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound is intricately linked to its chemical structure. Modifications at various positions of the 5-nitroimidazole ring and the side chain can significantly impact its potency, selectivity, and pharmacokinetic profile. The following sections discuss the key SAR principles based on the known chemistry of nitroimidazoles.

The 5-Nitro Group

The nitro group at the 5-position of the imidazole ring is indispensable for the antiprotozoal activity of this compound.[2] This group acts as an electron acceptor, and its reduction potential is a critical determinant of selective toxicity in anaerobic organisms.

-

Position of the Nitro Group: 5-Nitroimidazoles are generally more active and less mutagenic than their 4-nitro counterparts.[4] The redox potential of the 5-nitro group is lower than that of the 4-nitro isomer, facilitating its reduction in anaerobic cells.

-

Replacement of the Nitro Group: Substitution of the nitro group with other electron-withdrawing groups typically leads to a significant loss of activity, underscoring its essential role in the mechanism of action.

Substituents at the 2-Position of the Imidazole Ring

The substituent at the 2-position of the imidazole ring plays a crucial role in modulating the electronic properties of the nitro group and the overall lipophilicity of the molecule, thereby influencing its biological activity. In this compound, this position is occupied by a vinyl-pyrimidinamine moiety.

-

Nature of the Substituent: The presence of an electron-withdrawing group at the 2-position can increase the redox potential of the nitro group, potentially enhancing its activation in target organisms. The vinyl bridge in this compound provides electronic conjugation, which can influence the electronic properties of the imidazole ring.

-

Steric Hindrance: Bulky substituents at the 2-position may sterically hinder the interaction of the nitro group with the reducing enzymes, potentially decreasing the rate of activation and, consequently, the biological activity.

The N-1 Methyl Group

The methyl group at the N-1 position of the imidazole ring is a common feature in many active nitroimidazoles, including metronidazole.

-

Metabolic Stability: The N-1 methyl group can prevent metabolic N-dealkylation, contributing to the in vivo stability of the compound.

-

Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the imidazole ring and the redox potential of the nitro group.

The 2-Pyrimidinamine Moiety

The 4-((E)-2-(pyrimidin-2-amine)ethenyl) substituent at the 2-position is a distinguishing feature of this compound.

-

Lipophilicity and Solubility: This relatively polar side chain influences the overall physicochemical properties of the molecule, such as its solubility and partition coefficient (LogP). These properties are critical for absorption, distribution, metabolism, and excretion (ADME).

-

Target Interaction: The pyrimidinamine moiety may engage in specific interactions with biological targets, potentially contributing to the compound's overall activity and selectivity profile. Modifications to this group, such as substitution on the pyrimidine (B1678525) ring or the amine, could significantly alter the biological activity.

Summary of Postulated SAR for this compound

The following table summarizes the expected impact of structural modifications on the antiprotozoal activity of this compound, based on general principles of nitroimidazole SAR.

| Modification Site | Structural Change | Predicted Effect on Activity | Rationale |

| 5-Position | Removal or replacement of the NO₂ group | Significant decrease or loss of activity | The nitro group is essential for reductive activation and DNA damage. |

| Isomerization to 4-nitroimidazole | Likely decrease in activity | 5-Nitroimidazoles generally exhibit higher potency and lower mutagenicity.[4] | |

| 2-Position (Side Chain) | Saturation of the vinyl linker (ethyl) | Potential decrease in activity | Loss of conjugation may alter the electronic properties of the imidazole ring. |

| Replacement of pyrimidinamine with a more lipophilic group (e.g., phenyl) | Variable; may increase or decrease activity | Altered lipophilicity will affect cell penetration and ADME properties.[5] | |

| Substitution on the pyrimidine ring | Variable | Could modulate target binding and physicochemical properties. | |

| N-1 Position | Replacement of the methyl group with a longer alkyl chain | Variable; may alter lipophilicity and metabolic stability | The length of the alkyl chain can influence antimicrobial activity. |

| Replacement of the methyl group with a polar substituent (e.g., hydroxyethyl) | Variable; may increase solubility but alter activity | Changes in polarity affect cell permeability and distribution. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of this compound analogs to establish a robust SAR.

General Synthesis of this compound Analogs

A plausible synthetic route to this compound and its analogs would involve the coupling of a 2-substituted-1-methyl-5-nitroimidazole with a suitable pyrimidine derivative.

Example Protocol: Wittig or Horner-Wadsworth-Emmons Reaction

-

Synthesis of the Phosphonium (B103445) Salt/Phosphonate (B1237965) Ester: 1-Methyl-2-chloromethyl-5-nitroimidazole can be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. Alternatively, it can be reacted with a trialkyl phosphite (B83602) to yield a phosphonate ester.

-

Synthesis of the Pyrimidine Aldehyde: The corresponding 2-aminopyrimidine-4-carbaldehyde (B69428) would be required.

-

Coupling Reaction: The phosphonium salt (in a Wittig reaction) or the phosphonate ester (in a Horner-Wadsworth-Emmons reaction) is deprotonated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form the ylide or carbanion, which then reacts with the pyrimidine aldehyde to form the vinyl-linked product, this compound. Purification is typically achieved by column chromatography.

In Vitro Antiprotozoal Activity Assay

The antiprotozoal activity of newly synthesized this compound analogs should be evaluated against relevant pathogenic protozoa, such as Trichomonas vaginalis, Giardia lamblia, or Entamoeba histolytica.

Example Protocol: Microdilution Susceptibility Assay

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate culture medium in 96-well microtiter plates.

-

Inoculum Preparation: A standardized suspension of the protozoan trophozoites is prepared in the logarithmic growth phase.

-

Incubation: The microtiter plates are inoculated with the protozoan suspension and incubated under appropriate anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 hours).

-

Determination of Activity: The growth of the protozoa is assessed using various methods, such as direct counting with a hemocytometer, or by using a viability stain (e.g., trypan blue) or a metabolic indicator (e.g., resazurin).

-

Data Analysis: The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the compound concentration.

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Azanidazole: A Technical Review of its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azanidazole, a 5-nitroimidazole derivative, has been the subject of several investigations to determine its potential for genotoxicity and mutagenicity. This technical guide synthesizes the available data from key in vitro and in vivo studies. The evidence indicates that this compound exhibits mutagenic properties in both bacterial and eukaryotic systems. The primary mechanism of its genotoxic action is believed to be associated with the reductive metabolism of its 5-nitro group, leading to the formation of reactive intermediates that can interact with DNA. This document provides a detailed overview of the experimental findings, the methodologies employed in these assessments, and a proposed mechanistic pathway for its genotoxic activity.

Overview of Genotoxicity and Mutagenicity Findings

This compound has demonstrated mutagenic activity in a range of assays, indicating its potential to induce genetic alterations. The key findings from published studies are summarized below.

In Vivo Mutagenicity: Intrasanguineous Host-Mediated Assay

In vivo studies utilizing the intrasanguineous host-mediated assay in mice have shown that this compound is capable of inducing mutations in various organs.[1][2] This assay allows for the assessment of the mutagenic potential of a compound after it has been metabolized by a mammalian host.

Key Findings:

-

This compound induced dose-related increases in both point mutations and mitotic gene conversions in the diploid D7 strain of Saccharomyces cerevisiae.[2]

-

Mutagenic effects were observed in yeast cells recovered from the liver, kidneys, and lungs of treated mice, with a more pronounced effect in the liver and kidneys.[2]

-

The co-administration of antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), was found to significantly reduce the liver- and kidney-mediated mutagenicity of this compound, suggesting the involvement of oxidative mechanisms in its genotoxic action.[1]

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

This compound has been evaluated for its mutagenic potential using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay is a widely used primary screening tool for identifying chemical mutagens.

Key Findings:

-

In a study evaluating a series of 25 nitroimidazoles, this compound was found to be mutagenic in the Salmonella typhimurium TA100 strain.

-

The mutagenic activity of nitroimidazoles in this bacterial system is highly correlated with their antimicrobial activity, suggesting a common mechanism of action.

-

The presence of the 5-nitro group is considered critical for the mutagenic activity of this class of compounds.

Quantitative Data Summary

Due to the limited availability of full-text historical articles, specific quantitative data from the primary studies on this compound are not publicly accessible. The following tables summarize the reported effects in a qualitative and semi-quantitative manner based on the descriptions provided in the available scientific literature.

Table 1: Summary of In Vivo Mutagenicity Data for this compound (Intrasanguineous Host-Mediated Assay)

| Test System | Host Organism | Indicator Organism | Endpoint | Result | Organs Affected | Dose-Response Relationship |

| Intrasanguineous Host-Mediated Assay | Mouse | Saccharomyces cerevisiae D7 | Point Mutation, Mitotic Gene Conversion | Positive[2] | Liver, Kidney, Lung[1][2] | Reported as dose-dependent[2] |

Table 2: Summary of In Vitro Mutagenicity Data for this compound (Ames Test)

| Test System | Bacterial Strain | Metabolic Activation | Endpoint | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | Not specified in abstract | Gene Mutation | Positive |

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not available in the public domain. The following sections describe standardized and representative methodologies for the key assays mentioned, which are likely to be similar to those employed in the original research.

Intrasanguineous Host-Mediated Assay

This in vivo assay is designed to detect the mutagenic activity of a test compound after administration to a host animal. Indicator microorganisms are injected into the host's circulatory system, exposed to the compound and its metabolites, and then recovered for analysis of induced mutations.

Methodology:

-

Indicator Organism Preparation: A culture of Saccharomyces cerevisiae D7 is grown to a specific phase (typically late logarithmic phase). The cells are then harvested, washed, and resuspended in a suitable sterile medium for injection.

-

Animal Dosing: Male Swiss albino mice are typically used. The test compound, this compound, is administered to the animals, usually via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control group is also included.

-

Injection of Indicator Organism: Shortly after the administration of the test compound, the prepared yeast cells are injected into the tail vein of the mice.

-

Incubation Period: The yeast cells are allowed to circulate in the host's bloodstream and lodge in various organs for a defined period (e.g., 4-6 hours), during which they are exposed to the compound and its metabolites.

-

Recovery of Indicator Organism: After the incubation period, the animals are euthanized, and the liver, kidneys, and lungs are aseptically removed. The organs are homogenized, and the yeast cells are isolated by differential centrifugation.

-

Mutation Analysis: The recovered yeast cells are plated on selective and non-selective media to determine the frequencies of point mutations (e.g., reversion at the ilv1-92 locus) and mitotic gene conversions (e.g., at the trp5 locus).

-

Data Analysis: The mutation frequencies in the treated groups are compared to those in the vehicle control group. A statistically significant, dose-dependent increase in mutation frequency is considered a positive result.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: The Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, is typically used for testing nitroimidazoles.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to determine if the compound itself or its metabolites are mutagenic.

-

Plate Incorporation Method:

-

A small amount of the tester strain culture is added to molten top agar (B569324) containing a trace amount of histidine.

-

The test compound (this compound) at various concentrations, the vehicle control, or a positive control is added to the top agar mixture.

-

For assays with metabolic activation, the S9 mix is also added.

-

The mixture is poured onto minimal glucose agar plates.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (vehicle control) count.

Mechanistic Insights and Visualization

The genotoxicity of nitroimidazoles like this compound is generally attributed to the reductive metabolism of the nitro group. This process can lead to the formation of highly reactive intermediates that are capable of binding to DNA and causing damage.

Proposed Mechanism of Genotoxicity

The proposed mechanism involves the enzymatic reduction of the 5-nitro group of this compound to a nitroso radical anion. This can be followed by further reduction to nitroso and hydroxylamine (B1172632) derivatives. These reduced metabolites are electrophilic and can form covalent adducts with DNA, leading to mutations.

Caption: Proposed metabolic activation and genotoxicity pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the genotoxicity of a test compound like this compound using both in vitro and in vivo assays.

Caption: Generalized workflow for the genotoxic assessment of this compound.

Conclusion

The available scientific evidence strongly indicates that this compound possesses genotoxic and mutagenic properties. In vivo studies have demonstrated its ability to induce mutations in multiple organs of mice after metabolic activation. In vitro, it is mutagenic in the Ames test, a characteristic common to many 5-nitroimidazole compounds. The mechanism of its genotoxicity is likely mediated by the reductive metabolism of its nitro group, leading to the formation of reactive species that can damage DNA. While the precise quantitative details of its mutagenic potency are not fully available in the public domain, the qualitative findings from multiple studies are consistent. For drug development professionals, these findings necessitate careful consideration and further investigation into the risk-benefit profile of this compound and structurally related compounds. Further research to fully elucidate the specific DNA adducts formed and the DNA repair pathways involved would provide a more complete understanding of its genotoxic potential.

References

The Degradation of Azanidazole: A Technical Guide to Potential Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the forced degradation of azanidazole and identifying its degradation products are not publicly available. This technical guide, therefore, provides a comprehensive framework based on the known degradation pathways of structurally related nitroimidazole compounds. The information presented herein is intended to guide future research into the stability of this compound.

Introduction

This compound is a nitroimidazole derivative with potential therapeutic applications. Understanding its stability and degradation profile is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential to identify potential degradation products and elucidate the degradation pathways of a drug substance.[1][2][3] This guide outlines the probable degradation pathways of this compound based on the chemistry of its functional groups and the observed degradation of other nitroimidazoles, such as metronidazole, ornidazole, and tinidazole (B1682380).[4]

Chemical Structure and Potential Degradation Sites

The chemical structure of this compound, 4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine, contains several functional groups susceptible to degradation under stress conditions.

-

Nitroimidazole Ring: The nitro group is prone to reduction, and the imidazole (B134444) ring can undergo cleavage under hydrolytic and photolytic conditions.

-

Ethenyl Bridge: The carbon-carbon double bond is susceptible to oxidation and photolytic isomerization or cleavage.

-

Pyrimidin-2-amine Moiety: The amine group can be a site for oxidation and other reactions.

Hypothetical Degradation Pathways

Based on the degradation patterns of other nitroimidazoles, the following pathways are proposed for this compound under various stress conditions.

Hydrolytic Degradation

Hydrolysis is anticipated under acidic and alkaline conditions.

-

Acidic Hydrolysis: Under strong acidic conditions, the imidazole ring may undergo cleavage.

-

Alkaline Hydrolysis: In alkaline media, nitroimidazoles are known to be unstable. The degradation could be initiated by the abstraction of a proton, leading to ring-opening or rearrangement of the imidazole moiety. For other nitroimidazoles like tinidazole, hydrolysis in alkaline solution leads to the formation of 2-methyl-5(4)-nitroimidazole.[5] A similar cleavage of the ethenyl linkage in this compound might be possible.

Oxidative Degradation

Oxidation, typically carried out using hydrogen peroxide, can target multiple sites.

-

The nitro group on the imidazole ring can be involved in oxidative reactions.

-

The ethenyl bridge is susceptible to oxidation, potentially leading to the formation of epoxides, aldehydes, or carboxylic acids, or even cleavage of the double bond.

-

The pyrimidine (B1678525) ring and its amine substituent could also be oxidized.

Photolytic Degradation

Exposure to UV or visible light can induce degradation.

-

Isomerization: The (E)-ethenyl bridge could undergo isomerization to the (Z)-isomer.

-

Ring Rearrangement: Photolysis of nitroimidazoles can lead to complex rearrangements of the imidazole ring. For instance, photolysis of tinidazole results in the formation of an oxadiazole derivative.[5]

-

Photoreduction: The nitro group can be reduced upon exposure to light.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Proposed degradation pathways of this compound.

Quantitative Data Summary (Hypothetical)

Due to the absence of experimental data, the following table is presented as a template to be populated once forced degradation studies are conducted. It illustrates how quantitative data on this compound degradation could be structured.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | This compound Remaining (%) | Major Degradation Product(s) | Degradation Product(s) (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Hypothetical Product A | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 | Data not available | Hypothetical Product B | Data not available |

| Oxidative | 3% H₂O₂ | 24 h | 25 | Data not available | Hypothetical Product C | Data not available |

| Thermal | Dry Heat | 48 h | 80 | Data not available | Hypothetical Product D | Data not available |

| Photolytic | UV Light (254 nm) | 12 h | 25 | Data not available | Hypothetical Product E | Data not available |

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols that can be adapted for conducting forced degradation studies on this compound.[1][2]

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

-

Keep the mixture at 60°C for 24 hours.

-

After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Alkaline Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

-

Keep the mixture at 60°C for 8 hours.

-

After the specified time, cool the solution to room temperature and neutralize it with 1 M HCl.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound powder in a petri dish.

-

Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.

-

After exposure, dissolve a known weight of the sample in a suitable solvent to prepare a solution of known concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the exposed and control samples at appropriate time points.

Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, needs to be developed and validated to separate this compound from its potential degradation products.[6][7] Mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for the identification and structural elucidation of the degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Conclusion

While specific degradation data for this compound is currently lacking in the scientific literature, this guide provides a robust starting point for researchers. By leveraging the knowledge of related nitroimidazole compounds, it is possible to anticipate the likely degradation pathways and design appropriate forced degradation studies. The successful execution of such studies, employing validated stability-indicating analytical methods, will be crucial in establishing the intrinsic stability of this compound and ensuring the development of a safe and effective pharmaceutical product.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure elucidation of the photolysis and hydrolysis products of tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. ijpbs.com [ijpbs.com]

Identifying Novel Therapeutic Targets of Azanidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azanidazole, a nitroimidazole derivative, has a history of use as an antiprotozoal and antibacterial agent, primarily targeting anaerobic microorganisms. Its established mechanism of action involves the reductive activation of its nitro group by microbial nitroreductases, leading to the generation of cytotoxic radicals that induce DNA damage and cell death. While effective, the emergence of resistance and the desire for more targeted therapies necessitate a deeper understanding of its molecular interactions to identify novel therapeutic targets. This technical guide provides a comprehensive overview of the known pharmacology of this compound, details relevant experimental methodologies, and explores potential signaling pathways and molecular targets that could be exploited for future drug development. Due to the limited availability of specific quantitative data for this compound in the public domain, information from related nitroimidazole compounds is included to provide a broader context.

Introduction

This compound is a 5-nitroimidazole compound with recognized efficacy against a range of anaerobic bacteria and protozoa, including Trichomonas vaginalis and Entamoeba histolytica.[1] Like other nitroimidazoles, its therapeutic effect is contingent on the anaerobic environment of the target organism, where it is activated to a cytotoxic form. The core mechanism involves the disruption of DNA synthesis, leading to microbial cell death.[1]

The increasing prevalence of antimicrobial resistance, however, presents a significant challenge to the long-term efficacy of existing drugs, including this compound. This underscores the urgent need to identify novel therapeutic targets and strategies to overcome resistance. A thorough understanding of the molecular pathways affected by this compound, beyond its primary DNA-damaging effect, is crucial for this endeavor. This guide aims to consolidate the current knowledge on this compound and related compounds, providing a foundation for future research and development in this area.

Pharmacology and Mechanism of Action

Pharmacokinetics

While detailed pharmacokinetic data for this compound is not extensively documented, general characteristics of nitroimidazoles can be inferred. These compounds are typically well-absorbed orally and distributed throughout the body.[1] Metabolism primarily occurs in the liver, with excretion via the kidneys.[1] The half-life of this compound is not well-documented.[1]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of DNA synthesis in anaerobic organisms.[1] This process is initiated by the reduction of the nitro group of this compound, a reaction catalyzed by nitroreductases such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are present in anaerobic microbes.[1] This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates and ultimately cytotoxic nitro radicals. These reactive species can directly damage DNA by causing strand breaks and can also interact with other cellular macromolecules, contributing to cell death.

Quantitative Data

Specific quantitative data on the in vitro activity of this compound is limited in publicly available literature. The following tables summarize available data for related nitroimidazole compounds to provide a comparative context for the potency of this drug class.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nitroimidazoles against Anaerobic Bacteria

| Compound | Organism | MIC (mg/L) | Reference |

| Ornidazole | Gram-positive cocci | Active against 88.6% of strains | [2] |

| Metronidazole | Gram-positive cocci | Active against 86% of strains | [2] |

| Ornidazole | Bacteroides fragilis group | Active against 99.1% of strains | [2] |

| Metronidazole | Bacteroides fragilis group | Active against 99.1% of strains | [2] |

| Ornidazole | non-fragilis Bacteroides | Active against 91.3% of strains | [2] |

| Metronidazole | non-fragilis Bacteroides | Active against 91.3% of strains | [2] |

Table 2: In Vitro Activity of Nitroimidazoles against Protozoa

| Compound | Organism | IC50 (µM) | Reference |

| Metronidazole | Entamoeba histolytica | 13.2 | |

| Tinidazole | Entamoeba histolytica | 12.4 | |

| Chloroquine | Entamoeba histolytica | 26.3 | |

| Emetine | Entamoeba histolytica | 31.2 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other nitroimidazoles. These are generalized protocols that can be adapted for specific research questions.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is adapted from standard methods for determining the minimum lethal concentration (MLC) of antimicrobial agents against T. vaginalis.

Materials:

-

Trichomonas vaginalis isolates

-

Diamond's medium

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Inverted microscope

-

Anaerobic incubation system (optional)

Procedure:

-

Isolate Preparation: Culture T. vaginalis isolates in Diamond's medium at 37°C to achieve a logarithmic growth phase.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in Diamond's medium in a 96-well plate. The final concentrations should typically range from 0.1 to 400 µg/mL. Include a drug-free control and a solvent (DMSO) control.

-

Inoculation: Adjust the concentration of T. vaginalis trophozoites to 1 x 105 cells/mL in fresh Diamond's medium. Add 100 µL of the cell suspension to each well of the 96-well plate, resulting in a final volume of 200 µL and a final cell concentration of 5 x 104 cells/mL.

-

Incubation: Incubate the plates at 37°C for 48 hours under either aerobic or anaerobic conditions.

-

MLC Determination: After incubation, examine each well using an inverted microscope to assess the motility of the trophozoites. The MLC is defined as the lowest concentration of this compound at which no motile organisms are observed.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical. This protocol is a general guideline.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar (B569324) (containing trace amounts of histidine and biotin)

-

Minimal glucose agar plates

-

This compound solution at various concentrations

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

-

Incubator at 37°C

Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare the S9 mix if metabolic activation is being assessed.

-

Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or phosphate (B84403) buffer for experiments without metabolic activation), and 100 µL of the this compound solution.

-

Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Repeated-Dose Toxicity Study in Rodents

This protocol provides a general framework for a 28-day oral toxicity study in rats, based on OECD guidelines.

Materials:

-

Sprague-Dawley rats (equal numbers of males and females)

-

This compound formulation

-

Vehicle control

-

Standard laboratory animal diet and water

-

Equipment for clinical observations, body weight measurement, food/water consumption, hematology, and clinical chemistry.

-

Facilities for necropsy and histopathology.

Procedure:

-

Animal Acclimation and Grouping: Acclimate animals to the laboratory conditions. Randomly assign animals to control and treatment groups (typically at least 3 dose levels).

-

Dosing: Administer this compound or the vehicle control orally (e.g., by gavage) daily for 28 days.

-

Observations: Conduct daily clinical observations for signs of toxicity. Measure body weight and food consumption weekly.

-

Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

-

Data Analysis: Analyze the data for any statistically significant, dose-related adverse effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Potential Therapeutic Targets

The established mechanism of this compound primarily involves direct DNA damage. However, a deeper exploration of the upstream and downstream events, as well as resistance mechanisms, can reveal novel therapeutic targets.

Reductive Activation Pathway

The activation of this compound is a critical first step and a potential point of intervention.

Novel Therapeutic Strategies Targeting this Pathway:

-

Inhibitors of Microbial Nitroreductases: While counterintuitive for enhancing this compound's efficacy, specific inhibitors could be developed for diagnostic purposes to confirm the mechanism of action or to study resistance.

-

Modulators of Redox Environment: Altering the intracellular redox state of the target organism could potentially enhance the activation of this compound.

Putative Pathway of Nitroimidazole-Induced DNA Damage and Cell Death

Based on studies of other nitroimidazoles like benznidazole, a more detailed, albeit putative, pathway for this compound can be proposed.

Novel Therapeutic Targets in this Pathway:

-

Glyoxal Scavengers: Developing adjunctive therapies that specifically target and neutralize glyoxal could potentially modulate the cytotoxic effects of this compound, although this would likely reduce its efficacy. More importantly, understanding the role of glyoxal could lead to the design of new drugs that generate even more potent cytotoxic aldehydes.

-

DNA Repair Pathways: Organisms resistant to this compound may have enhanced DNA repair mechanisms. Targeting these repair pathways with a second drug could re-sensitize them to this compound.

Experimental Workflow for Target Identification

A logical workflow is essential for the systematic identification of novel therapeutic targets of this compound.

Conclusion and Future Directions

This compound remains a relevant compound within the nitroimidazole class of antimicrobials. While its primary mechanism of action is well-established, the landscape of antimicrobial resistance demands a more nuanced understanding of its molecular interactions. The scarcity of specific quantitative data and detailed mechanistic studies for this compound highlights a significant knowledge gap.

Future research should focus on:

-

Comprehensive In Vitro Profiling: Generating robust MIC and IC50 data for this compound against a wide panel of clinically relevant anaerobic bacteria and protozoa.

-

Mechanism of Resistance Studies: Utilizing modern "omics" approaches to compare susceptible and resistant strains to identify key genetic and proteomic changes associated with resistance.

-

Target Deconvolution: Employing chemical biology and proteomics approaches to identify the direct molecular targets of the reactive intermediates of this compound beyond DNA.

-

Exploration of Combination Therapies: Investigating synergistic interactions between this compound and inhibitors of potential resistance pathways, such as DNA repair enzymes.

By addressing these research areas, the scientific community can unlock the full potential of this compound and pave the way for the development of novel and more effective therapeutic strategies against anaerobic and protozoal infections.

References

Preliminary Toxicological Profile of Azanidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary toxicological studies conducted on azanidazole, a nitroimidazole-based antiprotozoal agent. The information collated herein is intended to serve as a foundational resource for professionals in drug development and research. This guide summarizes key findings from acute, repeated-dose, reproductive, and genotoxicity studies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for the key toxicological assays are provided, alongside visualizations of experimental workflows and a proposed signaling pathway for its toxic effects, rendered in accordance with specified technical guidelines. While significant data regarding the acute toxicity and general safety profile of this compound is available, specific quantitative metrics from sub-chronic and chronic studies, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not publicly detailed in the primary literature reviewed.

Introduction

This compound is a 5-nitroimidazole derivative with established efficacy as a systemic antitrichomonal agent. As with any therapeutic agent, a thorough understanding of its toxicological profile is paramount for safe and effective clinical use. This technical guide consolidates the findings from pivotal preliminary toxicological assessments of this compound, offering a centralized repository of its safety data.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological evaluations of this compound.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 5100 | [1][2] |

| Rat | Oral | 7600 | [1][2] |

| Mouse | Intraperitoneal (i.p.) | 590 | [1][2] |

| Rat | Intraperitoneal (i.p.) | 860 | [1][2] |

Table 2: Summary of Findings from Repeated-Dose, Reproductive, and Genotoxicity Studies

| Study Type | Species | Duration | Key Findings | Reference |

| Repeated-Dose Toxicity | Rat, Dog | 6 months | Well tolerated when administered in repeated daily doses. Specific NOAEL not reported. | [3] |

| Reproductive Toxicity | Rat | Prior to mating | No adverse reproductive effects observed. | [3] |

| Developmental Toxicity | Rat, Rabbit | During gestation | No evidence of teratogenic activity. Fetal survival and growth were normal. | [3] |

| Peri- and Post-natal Toxicity | Rat | Late pregnancy and lactation | Survival indices were not affected, and body weight of progeny was normal. | [3] |

| Genotoxicity (Mutagenicity) | Mouse | Not Applicable | Induced mutagenicity in the liver, kidney, and lung as determined by the intrasanguineous host-mediated assay. | [1][4] |

Experimental Protocols

The following sections detail the methodologies for the key toxicological experiments cited. These protocols are based on standardized practices and the available information from the referenced studies.

3.1. Acute Oral Toxicity Study (LD50 Determination)

-

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

-

Species: Male and female mice and rats.

-

Methodology:

-

Animal Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum. Animals are acclimatized for at least one week prior to the study.

-

Dose Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Dose Administration: A single dose of the test substance is administered by oral gavage to groups of fasted animals. A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded periodically.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

-

3.2. Repeated-Dose Toxicity Study (6-Month)

-

Objective: To evaluate the potential toxicity of this compound following repeated daily oral administration over a period of six months.

-

Species: Rats and dogs.

-

Methodology:

-

Dose Groups: At least three dose levels (low, mid, and high) and a control group are used.

-

Administration: The test substance is administered orally once daily for six months.

-

Monitoring: Comprehensive observations for clinical signs of toxicity, measurements of body weight, food and water consumption, ophthalmoscopy, and detailed hematological and clinical chemistry analyses are performed at regular intervals.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of organs and tissues is examined histopathologically. Organ weights are also recorded.

-

Data Analysis: The data is analyzed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

-

3.3. Reproductive and Developmental Toxicity Studies

-

Objective: To assess the effects of this compound on fertility, reproductive performance, and embryonic and fetal development.

-

Species: Rats (fertility and developmental) and rabbits (developmental).

-

Methodology (Fertility Study in Rats):

-

Male rats are treated for a period covering spermatogenesis prior to mating, and females are treated for two weeks prior to mating.

-

Treated males are mated with treated females.

-

Mating performance, fertility rates, and pregnancy outcomes are evaluated.

-

-

Methodology (Developmental Toxicity in Rats and Rabbits):

-

Pregnant animals are administered this compound daily during the period of organogenesis.

-

Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

-

Near term, fetuses are delivered by cesarean section.

-

Fetuses are examined for external, visceral, and skeletal abnormalities.

-

3.4. Genotoxicity: Intrasanguineous Host-Mediated Assay

-

Objective: To evaluate the potential of this compound and its metabolites to induce mutations in a microbial indicator organism within a mammalian host.

-

System: Saccharomyces cerevisiae D7 strain in mice.

-

Methodology:

-

Indicator Organism Preparation: A culture of Saccharomyces cerevisiae D7 is prepared.

-

Host Treatment: Mice are treated with this compound at various dose levels.

-

Injection of Indicator Organism: The yeast suspension is injected intravenously into the treated mice.

-

Recovery and Analysis: After a specific period, the mice are euthanized, and the yeast cells are recovered from various organs (liver, kidneys, lungs).

-

Mutation Assessment: The recovered yeast cells are plated on selective media to determine the frequency of induced mutations (e.g., point mutations and gene conversions).

-

Visualizations

4.1. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate a representative experimental workflow and the proposed toxicological mechanism of this compound.

Discussion and Conclusion

The preliminary toxicological data for this compound suggest a favorable acute safety profile, with high oral LD50 values in both mice and rats[1][2]. Repeated-dose studies over a six-month duration in rats and dogs indicated that the compound was well-tolerated[3]. Furthermore, comprehensive reproductive and developmental toxicity studies in rats and rabbits did not reveal any adverse effects on fertility or evidence of teratogenicity[3].

However, a significant area of concern is the demonstrated genotoxic potential of this compound. The intrasanguineous host-mediated assay in mice showed that this compound is capable of inducing mutagenicity in the liver, kidneys, and lungs[1][4]. This finding is consistent with the known toxicological profile of other 5-nitroimidazole compounds, where the mechanism of both therapeutic action and toxicity is believed to involve the reductive activation of the nitro group to form reactive intermediates that can damage DNA and other cellular macromolecules. The proposed signaling pathway (Figure 2) illustrates this mechanism.

It is important to note that while the available literature provides a good overview of the types of toxicological studies conducted, there is a lack of publicly accessible detailed quantitative data, particularly the No-Observed-Adverse-Effect-Levels (NOAELs) from the repeated-dose studies. The absence of this information limits a more in-depth quantitative risk assessment.

References

- 1. In vivo protective role of antioxidants against genotoxicity of metronidazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The organospecific activity of metronidazole and this compound in the intrasanguineous host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Azanidazole: A Technical Overview for Researchers

CAS Number: 62973-76-6

This technical guide provides an in-depth overview of Azanidazole, a nitroimidazole derivative with antiprotozoal properties. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, toxicological profile, and the experimental methodologies used for its evaluation.

Core Chemical and Physical Properties

This compound, scientifically known as (E)-4-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]-2-pyrimidinamine, is a compound with the molecular formula C10H10N6O2.[1] It is also recognized by other names such as Nitromidine and the trade name Triclose.[1]

| Property | Value | Source |

| CAS Registry Number | 62973-76-6 | [1][2][3] |

| Molecular Formula | C10H10N6O2 | [1][2] |

| Molecular Weight | 246.23 g/mol | [1][2] |

| IUPAC Name | 4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine | [2][4] |

| Melting Point | 232-235 °C | [1] |

| Appearance | Bright yellow odorless powder | [1] |

| Solubility | Soluble in DMF, DMSO, mineral oils and acids. Slightly soluble in dioxane and acetone. | [1] |

Mechanism of Action

This compound is an antiprotozoal agent, primarily used against infections caused by protozoa such as Trichomonas.[1] Like other nitroimidazoles, its mechanism of action is dependent on the anaerobic environment of the target organism. The nitro group of this compound is reduced within the anaerobic cell, leading to the formation of reactive intermediates. These intermediates are cytotoxic and cause damage to the cell's DNA, ultimately leading to cell death.[5]

References

- 1. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological and teratological studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]